

Mitigating off-target kinase inhibition of Nemtabrutinib

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Compound of Interest

Compound Name: *Nemtabrutinib*

Cat. No.: *B605588*

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Technical Support Center: Nemtabrutinib

Welcome to the technical support center for **Nemtabrutinib**. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing **Nemtabrutinib** in their experiments, with a focus on understanding and mitigating its off-target kinase inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **Nemtabrutinib**?

A1: **Nemtabrutinib** is an orally available, reversible, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK). It is designed to inhibit both wild-type BTK and the C481S mutant, a common resistance mutation that emerges in response to covalent BTK inhibitors. By blocking BTK, **Nemtabrutinib** disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.[1][2]

Q2: Is **Nemtabrutinib** a completely selective BTK inhibitor?

A2: While designed for high selectivity, **Nemtabrutinib** is not completely selective for BTK. It has a distinct kinase profile and has been shown to inhibit other kinases, including members of the Tec and Src families, as well as MEK1 and LYN.[1][3] Biochemical profiling has revealed that at a concentration of 1 $\mu\text{mol/L}$, **nemtabrutinib** can inhibit the activity of 63 kinases by more than 75% and 45 kinases by more than 90%.[4]

Q3: What are the known off-target signaling pathways affected by **Nemtabrutinib**?

A3: A key off-target pathway affected by **Nemtabrutinib** is the MAPK/ERK pathway. Studies have shown that **Nemtabrutinib** can inhibit MEK1 and MEK2, leading to a downregulation of MAPK signaling.^{[5][6]} This off-target activity may contribute to its anti-tumor effects in certain contexts, particularly in cancers with BRAF mutations.

Q4: How can I experimentally determine the selectivity profile of **Nemtabrutinib** in my system?

A4: You can determine the selectivity profile of **Nemtabrutinib** using a variety of in vitro and in-cell assays. Biochemical kinase profiling against a large panel of kinases is a common approach to identify potential off-targets. Cellular assays, such as the Cellular Thermal Shift Assay (CETSA), can then be used to confirm target engagement and off-target binding within a cellular context.

Troubleshooting Guide

Issue 1: Unexpected cellular phenotype observed that is inconsistent with BTK inhibition.

- Possible Cause: This may be due to the off-target effects of **Nemtabrutinib** on other kinases. As noted, **Nemtabrutinib** can inhibit kinases in the MAPK pathway, such as MEK1 and MEK2.
- Troubleshooting Steps:
 - Perform a Western blot analysis: Probe for the phosphorylation status of key downstream effectors of suspected off-target kinases (e.g., p-ERK for the MAPK pathway). A change in phosphorylation upon **Nemtabrutinib** treatment would suggest off-target activity.
 - Use a more selective inhibitor as a control: If available, compare the phenotype induced by **Nemtabrutinib** to that of a more highly selective BTK inhibitor to distinguish between on-target and off-target effects.
 - Titrate **Nemtabrutinib** concentration: Use the lowest effective concentration of **Nemtabrutinib** to minimize off-target effects while still achieving significant BTK inhibition.

Issue 2: Discrepancy between biochemical assay IC50 and cellular potency.

- Possible Cause: Differences in ATP concentration between biochemical assays and the cellular environment can lead to shifts in inhibitor potency. Cell permeability and efflux pumps can also affect the intracellular concentration of the inhibitor.
- Troubleshooting Steps:
 - Optimize ATP concentration in biochemical assays: If possible, perform biochemical assays with ATP concentrations that mimic physiological levels (typically 1-5 mM) to better reflect the cellular environment.[\[7\]](#)
 - Conduct cellular target engagement assays: Use techniques like CETSA to confirm that **Nemtabrutinib** is reaching and binding to its intended and potential off-targets within the cell at the concentrations used in your cellular assays.[\[8\]](#)[\[9\]](#)

Quantitative Data

Table 1: IC50 Values of **Nemtabrutinib** for On-Target and Key Off-Target Kinases

Kinase	IC50 (nM)	Assay ATP Concentration	Reference
BTK (wild-type)	0.85 - 1.4	KM,ATP	[5] [10]
BTK (C481S mutant)	1.6	KM,ATP	[7]
MEK1	8.5	KM,ATP	[5] [7]
MEK2	9.5	KM,ATP	[7]
LYN	1.1	KM,ATP	[7]
SRC	2.5	KM,ATP	[7]
FGFR1	19	KM,ATP	[7]
FGFR2	21	KM,ATP	[7]
FGFR3	24	KM,ATP	[7]
FGFR4	12	KM,ATP	[7]
B-RAF	73	KM,ATP	[5]

Table 2: Kinase Inhibition Profile of **Nemtabrutinib** at 1 μ M

Kinase Family	Number of Kinases with >75% Inhibition	Number of Kinases with >90% Inhibition	Reference
TK	25	18	[4]
TKL	9	6	[4]
STE	7	5	[4]
CK1	1	1	[4]
AGC	6	4	[4]
CAMK	11	9	[4]
CMGC	4	2	[4]
Total	63	45	[4]

Experimental Protocols

Protocol 1: Biochemical Kinase Selectivity Profiling using a Radiometric Assay

This protocol is a general guideline for assessing the inhibitory activity of **Nemtabrutinib** against a panel of kinases.

- Reaction Setup:
 - Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
 - Prepare a stock solution of **Nemtabrutinib** in 100% DMSO and perform serial dilutions to the desired concentrations.
 - In a 96-well plate, add 5 μ L of diluted **Nemtabrutinib** or DMSO (vehicle control).
 - Add 20 μ L of a mix containing the kinase and its specific peptide substrate in reaction buffer.

- Initiate Reaction:
 - Add 10 μ L of reaction buffer containing ATP and [γ - 33 P]ATP to each well to start the reaction. The final ATP concentration should ideally be at the K_M for each kinase.
- Incubation:
 - Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stop Reaction and Capture Peptides:
 - Spot a portion of the reaction mixture onto a phosphocellulose membrane (e.g., P81).
 - Wash the membrane extensively with phosphoric acid to remove unincorporated [γ - 33 P]ATP.
- Quantification:
 - Air dry the membrane and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
- Data Analysis:
 - Calculate the percentage of inhibition for each **Nemtabrutinib** concentration relative to the DMSO control.
 - Determine the IC_{50} value by fitting the data to a dose-response curve.

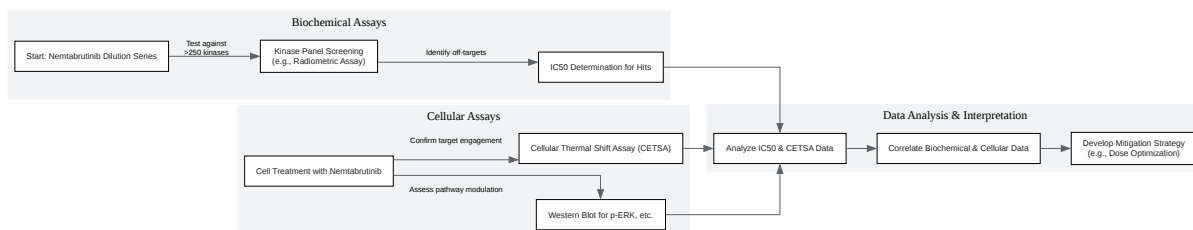
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the confirmation of **Nemtabrutinib** binding to its targets in a cellular environment.

- Cell Treatment:
 - Culture cells to the desired confluency.

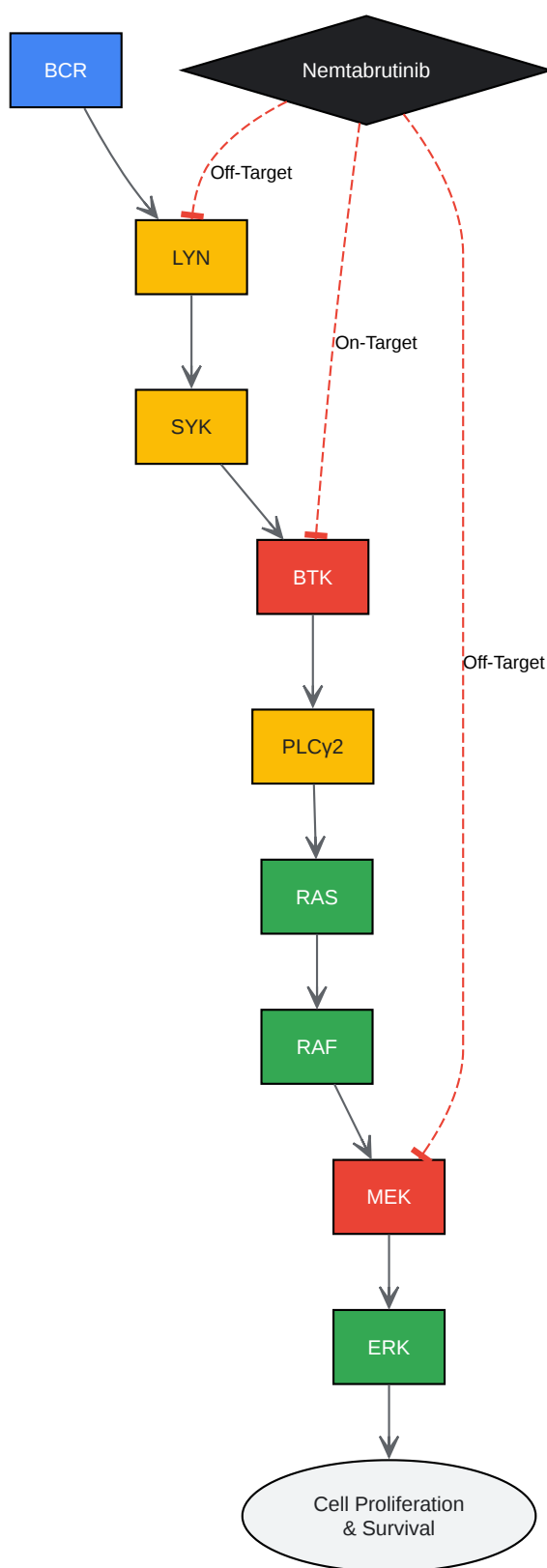
- Treat cells with various concentrations of **Nemtabrutinib** or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
- Heat Shock:
 - Aliquot the cell suspensions into PCR tubes.
 - Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.^[9]
- Cell Lysis:
 - Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
- Separation of Soluble Fraction:
 - Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.^[9]
- Protein Quantification and Analysis:
 - Collect the supernatant containing the soluble proteins.
 - Quantify the amount of the target protein and a loading control in the soluble fraction by Western blot or other quantitative protein analysis methods.
- Data Analysis:
 - Plot the amount of soluble target protein as a function of temperature for both **Nemtabrutinib**-treated and control samples. A shift in the melting curve indicates ligand binding and stabilization of the protein.

Visualizations



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Caption: Workflow for characterizing and mitigating off-target effects.



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Caption: **Nemtabrutinib**'s on- and off-target effects on signaling.

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